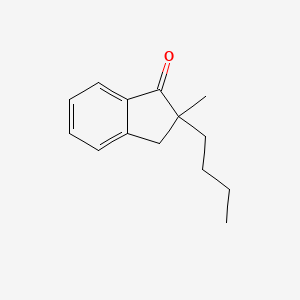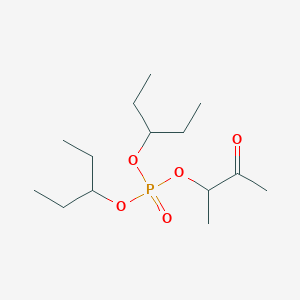
5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro-: is a heterocyclic compound with a unique structure that includes a dioxepin ring and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated precursor with a nitrile-containing compound in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It may be used in the development of new drugs or as a precursor for bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the dioxepin ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,3-Dihydro-5H-1,4-dioxepine: This compound shares the dioxepin ring structure but lacks the nitrile and chlorine groups.
5H-1,4-Dioxepin, 2,3-dihydro-2,5-dimethyl-: This compound has additional methyl groups, which can affect its reactivity and properties.
Uniqueness: 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- is unique due to the presence of both a nitrile group and a chlorine atom.
Propriétés
Numéro CAS |
61207-78-1 |
|---|---|
Formule moléculaire |
C6H6ClNO2 |
Poids moléculaire |
159.57 g/mol |
Nom IUPAC |
6-chloro-3,5-dihydro-2H-1,4-dioxepine-5-carbonitrile |
InChI |
InChI=1S/C6H6ClNO2/c7-5-4-9-1-2-10-6(5)3-8/h4,6H,1-2H2 |
Clé InChI |
QMQCOMSCONLEIL-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C(=CO1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





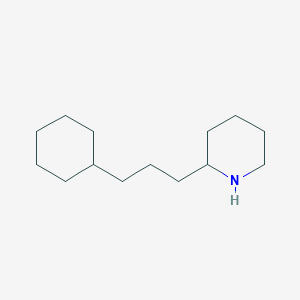
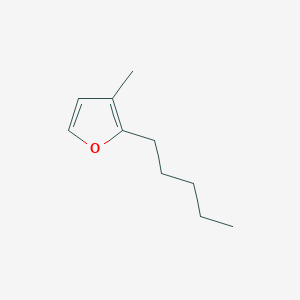
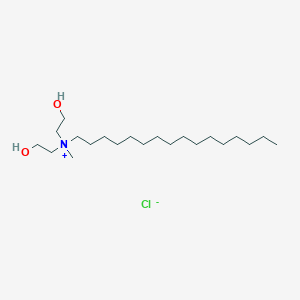
![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)
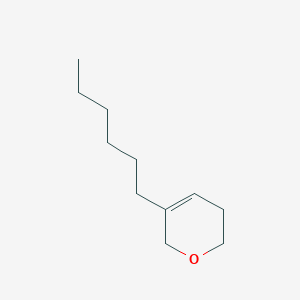
![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
